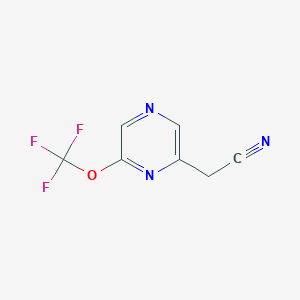

2-(Trifluoromethoxy)pyrazine-6-acetonitrile

Description

Properties

Molecular Formula |

C7H4F3N3O |

|---|---|

Molecular Weight |

203.12 g/mol |

IUPAC Name |

2-[6-(trifluoromethoxy)pyrazin-2-yl]acetonitrile |

InChI |

InChI=1S/C7H4F3N3O/c8-7(9,10)14-6-4-12-3-5(13-6)1-2-11/h3-4H,1H2 |

InChI Key |

WLUOAXBYMUMWIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C=N1)OC(F)(F)F)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The acetonitrile group can be introduced through a nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. The use of coupling reactions such as Buchwald-Hartwig amination, Kumada-Corriu, and Suzuki-Miyaura coupling reactions are common due to their high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)pyrazine-6-acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The trifluoromethoxy group can be substituted under certain conditions, often involving nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazines .

Scientific Research Applications

Chemical Properties and Reactivity

The trifluoromethoxy group imparts strong electron-withdrawing properties to the molecule, enhancing its reactivity. This characteristic makes it a valuable building block for synthesizing more complex organic compounds. The compound can undergo various chemical reactions, including nucleophilic substitution, which is crucial for its application in organic synthesis.

Organic Synthesis

2-(Trifluoromethoxy)pyrazine-6-acetonitrile serves as a versatile intermediate in organic synthesis. It can be employed in various coupling reactions such as:

- Buchwald-Hartwig Amination

- Suzuki-Miyaura Coupling

- Kumada-Corriu Coupling

These methods are favored for their efficiency and high yields, making this compound a significant player in the development of new materials and pharmaceuticals.

Medicinal Chemistry

The compound is being explored for its potential biological activities. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties: Its unique structure may enhance interactions with microbial targets.

- Anticancer Activities: The electron-withdrawing trifluoromethoxy group could influence the compound's binding affinity to cancer-related molecular targets.

Research into these properties is ongoing, with the aim of developing new therapeutic agents.

Agrochemicals

Due to its chemical characteristics, 2-(Trifluoromethoxy)pyrazine-6-acetonitrile is also being investigated for applications in agrochemicals. The compound's ability to modify the electronic properties of other molecules makes it a candidate for designing more effective pesticides and herbicides.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of fluorinated pyrazines found that compounds similar to 2-(Trifluoromethoxy)pyrazine-6-acetonitrile exhibited significant activity against several bacterial strains. The study highlighted how the trifluoromethoxy group enhances binding interactions with bacterial enzymes, suggesting potential applications in developing new antibiotics.

Case Study 2: Drug Design

In drug design research, 2-(Trifluoromethoxy)pyrazine-6-acetonitrile was utilized as a scaffold for synthesizing novel anticancer agents. The incorporation of this compound into drug formulations demonstrated improved efficacy through enhanced solubility and bioavailability due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)pyrazine-6-acetonitrile involves its interaction with molecular targets through its trifluoromethoxy group. This group can influence the electronic properties of the molecule, enhancing its binding affinity to specific targets. The pathways involved often include interactions with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Polarity and Solubility : The trifluoromethoxy and acetonitrile groups increase polarity compared to alkyl-substituted pyrazines (e.g., 2,3,5-trimethyl-6-ethylpyrazine ). This enhances solubility in polar solvents like dimethylacetamide (DMA) but reduces lipophilicity relative to purely aromatic analogs.

- Boiling Points : Alkylpyrazines (e.g., 2,3,5-trimethyl-6-propylpyrazine ) exhibit lower boiling points (~150–200°C) due to weaker intermolecular forces, while nitrile- and trifluoromethoxy-substituted derivatives likely have higher boiling points (>250°C) owing to dipole-dipole interactions.

Challenges and Limitations

- Synthetic Complexity : Introducing both trifluoromethoxy and acetonitrile groups requires multi-step protocols, increasing cost and reducing yield compared to simpler derivatives like 2-ethyl-3-methylpyrazine .

- Stability Concerns : The electron-withdrawing nature of -OCF₃ and -CN may render the compound susceptible to hydrolysis under acidic or basic conditions, necessitating careful storage (e.g., inert atmosphere, low temperatures) .

Biological Activity

2-(Trifluoromethoxy)pyrazine-6-acetonitrile is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, interaction with biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethoxy group, which enhances its electron-withdrawing properties, making it a candidate for various biological applications. The general structure can be represented as follows:

This unique configuration allows for significant reactivity in biological systems, particularly in interactions with macromolecules.

Synthesis Methods

The synthesis of 2-(Trifluoromethoxy)pyrazine-6-acetonitrile can be achieved through several methods, including nucleophilic substitution reactions facilitated by the trifluoromethoxy group. Various synthetic routes have been documented, demonstrating versatility in the preparation of this compound .

1. Antimicrobial Activity

Recent studies indicate that compounds similar to 2-(Trifluoromethoxy)pyrazine-6-acetonitrile exhibit varying degrees of antimicrobial activity. For instance:

- Antimycobacterial Activity : Compounds with structural similarities have shown promising results against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL .

- Antifungal Activity : Moderate antifungal activity has been observed against strains like Trichophyton mentagrophytes, suggesting potential therapeutic applications .

2. Mechanistic Studies

Understanding the mechanisms through which 2-(Trifluoromethoxy)pyrazine-6-acetonitrile exerts its effects is crucial. Preliminary studies suggest that fluorinated groups can enhance binding affinities to biological targets, potentially leading to increased efficacy in drug design .

Case Study 1: Antimycobacterial Evaluation

In a study evaluating a series of substituted pyrazines, 2-(Trifluoromethoxy)pyrazine-6-acetonitrile was tested alongside other derivatives. The results indicated that modifications in the pyrazine ring significantly influenced antimicrobial potency. The most effective derivatives demonstrated MIC values comparable to established treatments for tuberculosis .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of electron-withdrawing groups like trifluoromethoxy markedly affects the lipophilicity and overall biological activity of pyrazine derivatives. This relationship underscores the importance of molecular structure in determining pharmacological profiles .

Data Tables

| Compound Name | Structure Type | Key Features | MIC (µg/mL) |

|---|---|---|---|

| 2-(Trifluoromethoxy)pyrazine-6-acetonitrile | Pyrazine | Trifluoromethoxy group enhances reactivity | Not specified |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Pyrazine | High antimycobacterial activity | 6.25 |

| 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | Pyrazole | Moderate antifungal activity | 15.62 |

Q & A

Q. What are the recommended synthetic routes for 2-(Trifluoromethoxy)pyrazine-6-acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, trifluoromethoxy groups can be introduced via halogen exchange using Cu(I) catalysts under anhydrous conditions. Optimization of reaction parameters (e.g., temperature: 80–100°C, solvent: DMF or THF) is critical for maximizing yield (65–85%) and minimizing byproducts like dehalogenated intermediates . Catalytic systems such as Pd(PPh₃)₄ may enhance regioselectivity in pyrazine functionalization .

Q. Table 1: Example Synthetic Conditions

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Trifluoromethoxyation | CuI, KF, CF₃O− source | DMF | 90 | 72 |

| Cyanoethylation | KCN, Phase-transfer agent | THF/H₂O | RT | 68 |

Q. What spectroscopic and crystallographic methods are most effective for characterizing 2-(Trifluoromethoxy)pyrazine-6-acetonitrile?

- Methodological Answer :

- ¹⁹F NMR : To confirm trifluoromethoxy (–OCF₃) integration and assess purity (δ: −55 to −60 ppm) .

- X-ray Crystallography : Resolves regiochemistry of substituents on the pyrazine ring; lattice parameters (e.g., space group P2₁/c) validate molecular geometry .

- IR Spectroscopy : CN stretch (∼2240 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) help identify functional groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 2-(Trifluoromethoxy)pyrazine-6-acetonitrile in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates charge distribution, revealing electron-deficient C-2 and C-6 positions on the pyrazine ring. Fukui indices identify susceptible sites for nucleophilic attack, guiding experimental design for derivatization . Solvent effects (PCM model) and transition-state analysis (NEB method) further refine reaction pathways .

Q. How should researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent polarity). Standardize protocols:

- Use consistent solvent systems (e.g., DMSO concentration ≤0.1% v/v).

- Validate bioactivity via orthogonal assays (e.g., enzymatic inhibition + cell viability).

- Perform structure-activity relationship (SAR) studies to isolate the impact of the trifluoromethoxy group versus the nitrile moiety .

Q. What strategies mitigate challenges in purifying 2-(Trifluoromethoxy)pyrazine-6-acetonitrile due to its polarity and hygroscopicity?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar impurities.

- Crystallization : Use mixed solvents (hexane/EtOAc) to enhance crystal lattice stability.

- Lyophilization : For hygroscopic samples, freeze-drying under reduced pressure preserves stability .

Methodological Framework for Experimental Design

Q. How to design a study investigating the compound’s potential as a ligand in coordination chemistry?

- Methodological Answer :

- Ligand Screening : Test metal salts (e.g., Cu(II), Pd(II)) in varying stoichiometries (1:1 to 1:3 ligand:metal).

- Stability Studies : Monitor complexes via UV-Vis (charge-transfer bands) and cyclic voltammetry (redox behavior).

- Theoretical Basis : Align with HSAB theory to predict metal-ligand affinity, leveraging the nitrile’s hard base character .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to determine optimal solvent systems?

- Methodological Answer :

- Solubility Screening : Use a tiered approach:

Polar aprotic solvents (DMF, DMSO) for initial dissolution.

Binary mixtures (e.g., DCM/MeOH) to balance polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.